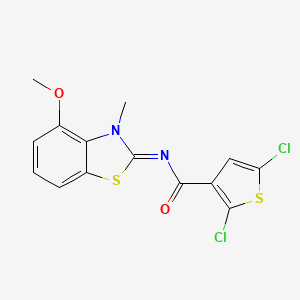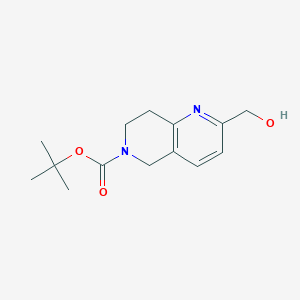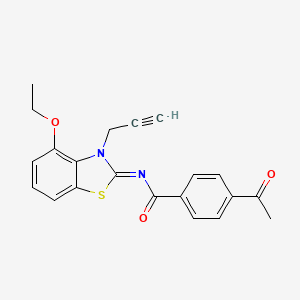
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide, due to its structural complexity, is a compound of interest in various fields of synthetic and medicinal chemistry. Research into related compounds has provided insights into their potential applications and synthetic pathways.
Synthetic Pathways : Studies have developed efficient methods for synthesizing oxazolidinone derivatives, which share structural similarities with the compound of interest. These methods involve reactions of oxirane or α-bromoisobutyrophenone with carbon dioxide and aliphatic α,ω-diamines, leading to derivatives with potential pharmaceutical applications (Saitǒ et al., 1986). Additionally, the conjugate addition of lithiated compounds to cinnamoyl derivatives has been explored for the preparation of enantiomerically pure diols, demonstrating the compound's relevance in stereocontrolled synthesis (Gaul & Seebach, 2002).
Antimicrobial Activity : The synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating thiazole rings have shown significant activity against various bacterial and fungal strains. This suggests the potential of this compound derivatives for therapeutic interventions against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Chemical Characterization and Structural Analysis : The synthesis, characterization, and X-ray crystallographic studies of new 1,2,4-triazole and triazolidin derivatives provide a framework for understanding the structural properties of similar compounds. These studies help in elucidating the chemical behavior and potential reactivity of oxazolidinone derivatives (Abosadiya et al., 2018).
Potential in Drug Design : Research into the oxazolidinone class of antimicrobial agents, which includes structures analogous to this compound, has highlighted their unique mechanism of bacterial protein synthesis inhibition. These findings underscore the compound's relevance in the development of novel antibacterial therapies (Zurenko et al., 1996).
Application in Anticancer Agent Design : Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research suggests the potential application of this compound derivatives in designing new anticancer agents, highlighting the versatility of such compounds in pharmaceutical research (Kumar et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
It is known to interact with cdk2 . This interaction could potentially influence the activity of CDK2, thereby affecting the cell cycle and cell division processes.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with CDK2 . By influencing the activity of CDK2, it could potentially affect cell proliferation and division.
Biochemische Analyse
Biochemical Properties
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to cell cycle arrest, making the compound a potential candidate for cancer research.
Cellular Effects
This compound affects various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes . Additionally, the compound can modulate metabolic pathways, leading to altered glucose metabolism and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition disrupts the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity and contribute to its overall effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
This compound localizes to specific subcellular compartments, including the nucleus and mitochondria . Its nuclear localization is facilitated by nuclear localization signals, enabling it to interact with nuclear proteins and influence gene expression. In mitochondria, the compound can affect mitochondrial function and induce apoptosis through the release of cytochrome c.
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)11-15(19)17-13-10-12(6-7-14(13)22-4)18-8-5-9-23(18,20)21/h6-7,10H,5,8-9,11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGPIDGDSWSWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)


![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)



![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)
![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)


